molecular formula C9H4BrF4N B12847169 3-Bromo-5-fluoro-2-(trifluoromethyl)indole

3-Bromo-5-fluoro-2-(trifluoromethyl)indole

Cat. No.: B12847169
M. Wt: 282.03 g/mol
InChI Key: TWEBZVLALBAXFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-fluoro-2-(trifluoromethyl)indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 3-Bromo-5-fluoro-2-(trifluoromethyl)indole imparts distinct chemical properties, making it a valuable compound for various applications. Its enhanced reactivity and binding affinity set it apart from other similar compounds .

Biological Activity

3-Bromo-5-fluoro-2-(trifluoromethyl)indole is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C10H5BrF4N
Molecular Weight : 306.05 g/mol
IUPAC Name : this compound
Canonical SMILES : BrC1=C(C=C2C(=C1)C(=CN2)C(F)(F)F)F

The unique structure of this compound, characterized by multiple halogen substituents, is believed to enhance its reactivity and biological activity compared to non-halogenated indoles.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(trifluoromethyl)indole using N-bromosuccinimide (NBS) under controlled conditions. The reaction is efficient, yielding high purity products suitable for further biological evaluation:

  • Starting Material : 2-(Trifluoromethyl)indole
  • Reagents : N-bromosuccinimide (NBS), solvent (e.g., THF)
  • Conditions : Stirring at room temperature for 24 hours
  • Yield : Approximately 98% after purification

Antimicrobial Properties

Research indicates that halogenated indoles, including this compound, exhibit significant antimicrobial activity. A study evaluated various indole derivatives against a range of bacterial strains, revealing that the brominated and fluorinated compounds displayed enhanced inhibitory effects compared to their non-halogenated counterparts. The minimum inhibitory concentration (MIC) values for selected strains were recorded as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli12
This compoundS. aureus15

These results suggest that the presence of bromine and fluorine atoms contributes to the compound's efficacy against bacterial pathogens.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study on various indole derivatives indicated that some compounds exhibited promising activity against viral replication, specifically targeting RNA viruses. The compound was shown to inhibit viral replication in vitro with an IC50 value of approximately 25 µM against the Coxsackievirus B3.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Interaction : It could interact with specific receptors on microbial surfaces, disrupting their function and leading to cell death.
  • Reactive Oxygen Species (ROS) : Halogenated compounds often induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy Study : In a systematic investigation involving various halogenated indoles, researchers found that derivatives with multiple halogens exhibited superior antimicrobial properties compared to their non-halogenated analogs. This study highlighted the importance of halogenation in enhancing biological activity.
  • Antiviral Screening : A screening campaign evaluated a series of indole derivatives for antiviral activity against several RNA viruses, including Coxsackievirus B3 and Influenza A virus. The results showed that compounds with trifluoromethyl and bromine substitutions had significantly lower IC50 values than those without these groups.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

3-bromo-5-fluoro-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H4BrF4N/c10-7-5-3-4(11)1-2-6(5)15-8(7)9(12,13)14/h1-3,15H

InChI Key

TWEBZVLALBAXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)Br

Origin of Product

United States

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